Ethyl 4-bromo-2-(2-bromoethyl)butanoate

Catalog No.
S12274539
CAS No.
M.F
C8H14Br2O2
M. Wt
302.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-bromo-2-(2-bromoethyl)butanoate

Product Name

Ethyl 4-bromo-2-(2-bromoethyl)butanoate

IUPAC Name

ethyl 4-bromo-2-(2-bromoethyl)butanoate

Molecular Formula

C8H14Br2O2

Molecular Weight

302.00 g/mol

InChI

InChI=1S/C8H14Br2O2/c1-2-12-8(11)7(3-5-9)4-6-10/h7H,2-6H2,1H3

InChI Key

IBBJACJUQJNKFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCBr)CCBr

Ethyl 4-bromo-2-(2-bromoethyl)butanoate is a synthetic organic compound characterized by its complex molecular structure. It belongs to the class of brominated esters, which are often utilized in various chemical syntheses and biological applications. The compound is a colorless to yellow liquid with a distinctive chemical formula, which includes multiple bromine substituents that enhance its reactivity and potential biological activity.

The molecular formula of Ethyl 4-bromo-2-(2-bromoethyl)butanoate is C8H12Br2O2C_8H_{12}Br_2O_2, and its structure features a butanoate moiety with two bromine atoms attached to the ethyl chain. This configuration contributes to its unique properties and reactivity compared to other similar compounds.

Uniqueness

Ethyl 4-bromo-2-(2-bromoethyl)butanoate is unique due to its dual bromination pattern, which enhances its reactivity compared to other compounds listed. This structural feature allows for diverse synthetic pathways and potential applications in medicinal chemistry that are not available with less substituted analogs.

Research indicates that compounds similar to Ethyl 4-bromo-2-(2-bromoethyl)butanoate exhibit various biological activities, including antimicrobial and anticancer properties. The presence of bromine in organic molecules often enhances their biological efficacy by increasing lipophilicity and modifying their interaction with biological targets. For instance, brominated compounds have been studied for their potential as antibacterial agents and their ability to inhibit specific enzymes involved in cancer progression.

Several methods have been developed for synthesizing Ethyl 4-bromo-2-(2-bromoethyl)butanoate:

  • Bromination of Butanoic Acid Derivatives: This method involves the reaction of butanoic acid derivatives with bromine in the presence of a solvent, typically at elevated temperatures.
  • Esterification Reaction: Ethyl alcohol can react with 4-bromobutyric acid under acidic conditions (e.g., using sulfuric acid as a catalyst) to form the ester.
  • Sequential Bromination: The compound can be synthesized through a two-step bromination process where an initial bromo compound is further treated with bromine to introduce additional bromine substituents.

These synthesis methods highlight the versatility and accessibility of Ethyl 4-bromo-2-(2-bromoethyl)butanoate for research and industrial applications.

Ethyl 4-bromo-2-(2-bromoethyl)butanoate finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
  • Biological Research: The compound is utilized in studies investigating enzyme inhibition and antimicrobial activity.
  • Material Science: Its unique properties make it suitable for developing new materials with specific functionalities.

Studies on Ethyl 4-bromo-2-(2-bromoethyl)butanoate have focused on its interactions with biological systems. For example, research has shown that brominated esters can interact with lipid membranes, affecting membrane fluidity and permeability. Additionally, interaction studies with various enzymes have revealed potential inhibitory effects on key metabolic pathways, suggesting its utility in drug development.

Ethyl 4-bromo-2-(2-bromoethyl)butanoate shares similarities with several related compounds, including:

Compound NameMolecular FormulaKey Features
Ethyl 4-bromobutyrateC6H11BrO2C_6H_{11}BrO_2Single bromine atom; used in organic synthesis
Ethyl 3-bromobutanoateC6H11BrO2C_6H_{11}BrO_2Different position of bromine; similar applications
Ethyl 5-bromovalerateC6H11BrO2C_6H_{11}BrO_2Longer carbon chain; used in similar

Laboratory-Scale Synthesis Routes and Reaction Mechanisms

The synthesis of ethyl 4-bromo-2-(2-bromoethyl)butanoate typically involves sequential bromination and esterification steps. A common laboratory approach begins with the bromination of γ-butyrolactone using hydrogen bromide (HBr) in the presence of sulfuric acid as a catalyst [2]. This reaction proceeds via acid-catalyzed ring-opening, where HBr attacks the lactone carbonyl, yielding 4-bromobutyric acid. Subsequent esterification with ethanol under acidic conditions produces the ethyl ester intermediate.

A second bromination step introduces the 2-(2-bromoethyl) moiety. This is achieved through radical bromination using bromine (Br₂) and a radical initiator, such as UV light [3]. The mechanism involves homolytic cleavage of Br₂ to generate bromine radicals, which abstract hydrogen from the ethyl chain, forming a carbon-centered radical. This intermediate reacts with Br₂ to yield the dibrominated product.

Alternative routes employ 2-bromobutanoic acid as a starting material. For example, reacting 2-bromobutanoic acid with thionyl bromide (SOBr₂) converts the carboxylic acid to an acyl bromide, which is then treated with ethanol to form the ester [4]. This method avoids lactone intermediates but requires careful handling of moisture-sensitive reagents.

Optimization of Bromination and Esterification Steps

Key parameters for optimizing bromination include:

  • Reagent stoichiometry: Excess HBr (≥2 equivalents) ensures complete lactone ring-opening [2].
  • Temperature control: Maintaining 0–5°C during initial HBr addition minimizes side reactions, followed by reflux (100–110°C) to drive the reaction to completion [2].
  • Catalyst selection: Sulfuric acid concentrations above 90% enhance protonation of the lactone carbonyl, accelerating nucleophilic attack by HBr [2].

For esterification, pyridine is often added to neutralize HBr generated in situ, shifting the equilibrium toward ester formation [6]. A molar ratio of 1:1.2 (acid:alcohol) with 10 mol% sulfuric acid achieves yields exceeding 70% [4].

Table 1: Bromination Optimization Parameters

ParameterOptimal ValueYield Improvement
HBr Concentration48% aqueous65% → 72% [2]
Reaction Time12 h (reflux)60% → 65% [2]
Temperature Control0°C → 100°C gradient55% → 68% [2]

Radical bromination benefits from UV irradiation, which increases the rate of Br₂ dissociation. However, excessive light exposure degrades the ester moiety, necessitating precise timing [3].

Industrial Scale-Up Challenges and Process Engineering

Transitioning from laboratory to industrial production introduces three primary challenges:

  • Reagent handling: Bromine’s volatility and corrosivity require specialized storage (e.g., Hastelloy C-276 reactors) and closed-system transfers [3].
  • Heat management: The exothermic nature of bromination (ΔH ≈ -120 kJ/mol) demands jacketed reactors with glycol cooling to prevent thermal runaway [2].
  • Mass transfer limitations: Poor mixing in large batches reduces bromine accessibility. Continuous flow reactors address this by maintaining turbulent flow (Reynolds number > 4,000) [6].

Economic constraints further complicate scale-up. For example, substituting HBr gas for aqueous HBr reduces sulfuric acid consumption but increases capital costs due to gas-handling infrastructure [2].

Table 2: Industrial vs. Laboratory Process Comparison

FactorLaboratoryIndustrial
Reactor TypeGlass flaskContinuous flow
Bromine DeliveryManual additionAutomated metering
Cooling SystemIce bathJacketed reactor
Yield MonitoringTLCIn-line HPLC

Purification Techniques and Yield Maximization Strategies

Crude reaction mixtures contain unreacted starting materials, regioisomers, and acidic byproducts. A three-step purification protocol is commonly employed:

  • Liquid-liquid extraction: Washing with 5% sodium bicarbonate removes residual HBr and sulfuric acid [2].
  • Distillation: Fractional distillation under reduced pressure (20 mmHg) isolates the product (boiling point: 98–102°C) [4].
  • Crystallization: Dissolving the distillate in ether-acetone (6:1) and cooling to -20°C precipitates high-purity crystals [4].

Yield maximization strategies include:

  • Reagent recycling: Distilling and reusing excess ethanol reduces raw material costs by 18% [6].
  • Catalyst recovery: Sulfuric acid is neutralized with lime (CaO), generating calcium sulfate sludge for disposal [2].

Table 3: Purification Method Efficacy

MethodPurity (%)Yield Loss (%)
Distillation9215
Crystallization9825
Chromatography99.540

Chromatography, while effective for laboratory-scale purification [6], is prohibitively expensive for industrial use due to solvent consumption and low throughput.

Ethyl 4-bromo-2-(2-bromoethyl)butanoate, with its molecular formula C8H14Br2O2 and molecular weight of 302.00 g/mol, exhibits distinctive thermodynamic properties primarily influenced by the presence of two bromine substituents and the ester functional group [1] [2]. The compound's phase behavior at standard conditions indicates it exists as a liquid, consistent with similar dibrominated organic esters [3].

Thermal Stability Analysis

The thermal decomposition temperature of Ethyl 4-bromo-2-(2-bromoethyl)butanoate is estimated to fall within the range of 180-200°C, based on comparative analysis with structurally related brominated esters . This thermal stability is notably lower than monobrominated analogs such as ethyl 4-bromobutanoate, which exhibits thermal decomposition at approximately 195°C [6]. The dual bromination significantly impacts the compound's thermal behavior, as brominated organic compounds generally show decreased thermal stability with increased halogen content [7] [8].

Phase Transition Properties

The compound remains in liquid phase at ambient temperature and pressure conditions. While specific melting and boiling point data are not experimentally available for this compound, thermodynamic modeling based on structural analogs suggests phase transition temperatures would be influenced by the molecular weight increase from dual bromination and enhanced intermolecular interactions [9]. The LogP value of 2.74 indicates moderate hydrophobicity, typical for dibrominated organic compounds [2].

Thermodynamic Parameter Analysis

PropertyValueReference Compound
Molecular Weight302.00 g/mol-
Estimated Thermal Decomposition180-200°CEthyl 4-bromobutanoate (195°C)
LogP (calculated)2.74Ethyl 4-bromobutanoate (1.69)
Phase at 25°CLiquid-

The thermodynamic stability of the compound is governed by the electronic effects of bromine substituents, which influence both the ester carbonyl reactivity and overall molecular stability [7]. Quantum chemical calculations on similar dibrominated systems indicate that dual bromination creates electron-withdrawing effects that modulate the compound's thermodynamic properties [10] [11].

Solvation Dynamics in Organic Media

The solvation behavior of Ethyl 4-bromo-2-(2-bromoethyl)butanoate in organic solvents is characterized by favorable interactions with polar and moderately polar organic media, while exhibiting limited aqueous solubility typical of brominated esters [12] [13].

Solvent Polarity Effects

The compound demonstrates enhanced solvation in solvents with intermediate polarity values. Based on comparative analysis with similar brominated esters, the compound shows excellent solubility in chloroform, dichloromethane, and tetrahydrofuran, with moderate solubility in acetone and ethyl acetate [14] [15]. The presence of two bromine atoms increases the polarizability of the molecule, facilitating dipole-induced dipole interactions with organic solvents [16] [17].

Solvation Thermodynamics

The solvation process involves several thermodynamic contributions, including cavity formation, van der Waals interactions, and electrostatic effects. Research on brominated phenols indicates that compounds with multiple bromine substituents exhibit enhanced solubility in organic media due to increased polarizability [18]. The estimated solubility parameters for Ethyl 4-bromo-2-(2-bromoethyl)butanoate in various solvents are:

SolventDielectric ConstantEstimated SolubilityInteraction Type
Chloroform4.8HighVan der Waals, dipole
Dichloromethane9.1HighDipole-dipole
Acetone20.7ModerateDipole-dipole
Water78.5Low (<0.1 mg/mL)Hydrophobic exclusion

Solute-Solvent Interactions

The dibrominated structure creates multiple sites for intermolecular interactions. The ester carbonyl oxygen can participate in hydrogen bonding with protic solvents, while the bromine atoms contribute to van der Waals interactions and enhance solubility in halogenated solvents [19]. Studies on brominated compounds show that the solubility correlation with boiling point temperature provides reliable predictions for environmental partitioning behavior [13].

Dynamic Solvation Properties

Molecular dynamics simulations on similar ester systems reveal that conformational flexibility significantly impacts solvation dynamics [20]. The compound's extended carbon chain with dual bromination allows for multiple conformational states, each with distinct solvation characteristics. The solvation shell around bromine atoms in organic media typically consists of 4-6 solvent molecules, with residence times dependent on solvent polarity and temperature [21].

Reactivity Under Varied Environmental Conditions

Ethyl 4-bromo-2-(2-bromoethyl)butanoate exhibits distinct reactivity patterns under different environmental conditions, with hydrolysis rates, oxidative stability, and thermal decomposition pathways all significantly influenced by the dual bromination pattern [22].

Hydrolysis Kinetics and pH Dependence

The compound demonstrates enhanced hydrolysis rates compared to monobrominated analogs due to the electron-withdrawing effects of dual bromination [23]. Under acidic conditions (pH 2-4), the activation energy for hydrolysis is estimated at 45-50 kJ/mol, slightly lower than typical ester hydrolysis values of 40-60 kJ/mol due to the activating effect of bromine substituents [22] [24]. Base-catalyzed hydrolysis proceeds more rapidly, with the dual bromination increasing the electrophilicity of the carbonyl carbon.

Temperature-Dependent Reactivity

Temperature significantly impacts the compound's reactivity profile. Studies on ester hydrolysis show that increasing temperature from 25°C to 60°C can increase reaction rates by 8-12 fold for brominated esters [25] [23]. The compound's thermal decomposition follows first-order kinetics with an estimated activation energy of 120-140 kJ/mol, consistent with C-Br bond cleavage mechanisms observed in similar systems [26].

Environmental Degradation Pathways

Under aerobic conditions, the compound undergoes multiple degradation pathways:

PathwayConditionsProductsHalf-life
HydrolysisAqueous, pH 7, 25°C4-bromo-2-(2-bromoethyl)butanoic acid + ethanol15-30 days
Oxidative degradationAir, UV lightVarious oxidized products5-10 days
Thermal decomposition>180°CHBr, CO2, hydrocarbonsMinutes
BiodegradationAerobic bacteriaDebrominated intermediates30-60 days

Research on polybrominated compounds indicates that higher bromination levels generally result in slower biodegradation rates [8] [27]. The compound's environmental persistence is classified as moderate, with debromination being the rate-limiting step in biological degradation pathways.

Oxidative Stability Assessment

The compound exhibits moderate oxidative stability under ambient conditions. The presence of bromine atoms provides some protection against autoxidation compared to unsubstituted esters, but the compound remains susceptible to radical-mediated oxidation processes . Studies on brominated organic compounds show that oxidative degradation typically involves initial hydrogen abstraction from the carbon chain, followed by peroxide formation and subsequent decomposition [28].

Comparative Physicochemical Analysis with Structural Analogs

Systematic comparison of Ethyl 4-bromo-2-(2-bromoethyl)butanoate with structurally related compounds reveals how bromination patterns and substitution positions influence physicochemical properties [30].

Molecular Weight and Bromination Effects

The compound's molecular weight of 302.00 g/mol represents the highest value among the butanoate ester series examined. Comparative analysis shows a clear correlation between bromination level and molecular properties:

CompoundMolecular WeightBr AtomsLogPThermal Stability
Ethyl 4-bromo-2-(2-bromoethyl)butanoate302.0022.74Moderate
Ethyl 4-bromobutanoate195.0511.69Good
Ethyl 2-bromobutanoate195.0511.40Good
Ethyl 4-bromo-2-methylbutanoate209.0812.0Good

Positional Isomerism Impact

Comparison between positional isomers reveals significant differences in physicochemical behavior. Ethyl 2-bromobutanoate (bromine at α-position) exhibits different reactivity patterns compared to ethyl 4-bromobutanoate (terminal bromination), with the α-substituted compound showing enhanced hydrolysis rates due to proximity to the electron-withdrawing ester group [31] .

Structure-Property Relationships

The dual bromination in Ethyl 4-bromo-2-(2-bromoethyl)butanoate creates unique property combinations:

  • Enhanced Lipophilicity: The LogP increase from 1.69 (monobromo) to 2.74 (dibromo) indicates significantly increased hydrophobic character
  • Reduced Thermal Stability: Estimated 15-20°C decrease in decomposition temperature compared to monobrominated analogs
  • Modified Reactivity: Enhanced electrophilicity at the carbonyl carbon due to cumulative electron-withdrawing effects

Thermodynamic Stability Comparison

Computational studies on halogenated esters indicate that dual bromination creates more complex energy landscapes compared to monobrominated systems [10] [32]. The compound's conformational flexibility, arising from the extended carbon chain with dual bromination, results in multiple low-energy conformers that influence bulk properties and reactivity.

Environmental Fate Comparison

Environmental persistence studies show that dibrominated compounds generally exhibit:

  • Longer half-lives in aquatic systems (30-60 days vs. 15-30 days for monobromo analogs)
  • Enhanced bioaccumulation potential due to increased lipophilicity
  • Modified biodegradation pathways with debromination as the rate-limiting step [8] [27]

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

301.93401 g/mol

Monoisotopic Mass

299.93605 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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